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The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of

alcohols in organic synthesis.[1][2] This radical-mediated transformation allows for the selective

removal of a hydroxyl group, replacing it with a hydrogen atom. The classical protocol,

developed by Sir Derek Barton and Stuart McCombie, involves the conversion of an alcohol

into a thiocarbonyl derivative, typically a xanthate, which is then treated with tributyltin hydride

(Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[3][4] The driving force behind

this reaction is the formation of a stable tin-sulfur bond.[5]

While highly effective, the traditional Barton-McCombie reaction suffers from a significant

drawback: the use of toxic and difficult-to-remove tin-based reagents.[2] This limitation has

spurred the development of numerous modifications aimed at replacing tributyltin hydride with

more environmentally benign and user-friendly alternatives. This guide provides a comparative

overview of the yields and experimental protocols for the classical Barton-McCombie reaction

and its most prominent tin-free modifications.

Comparison of Yields for Barton-McCombie
Modifications
The efficiency of the Barton-McCombie deoxygenation and its variants can be influenced by the

nature of the alcohol (primary, secondary, or tertiary), the specific thiocarbonyl derivative used,

and the hydrogen donor system. The following table summarizes typical reported yields for

different modifications across various alcohol types.
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Modification/H
ydrogen Donor

Alcohol Type
Thiocarbonyl
Derivative

Typical Yield
(%)

Reference(s)

Classical Method

Tributyltin

Hydride

(Bu₃SnH)

Secondary
Xanthate,

Thionocarbonate
80-95% [1][3]

Tertiary Xanthate Moderate to High [3]

Primary Xanthate Moderate [3]

Tin-Free

Modifications

Silanes (e.g.,

PhSiH₃,

(TMS)₃SiH)

Secondary
Xanthate,

Thionocarbonate
60-90% [1]

Primary Xanthate Good [3]

Tertiary Thionocarbonate Good [6]

Borane Systems

(e.g., Et₃B/air)
Secondary Xanthate >80% [1]

Hypophosphites

(e.g., NaH₂PO₂)
Secondary Xanthate 71-95% [1]

Photoredox

Catalysis

Secondary,

Tertiary
Thiocarbamate

Good to

Excellent
[6][7]

Experimental Protocols
This section provides detailed methodologies for the classical Barton-McCombie reaction and

key tin-free modifications.

Protocol 1: Classical Barton-McCombie Deoxygenation
using Tributyltin Hydride
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This two-step procedure first involves the formation of a xanthate from the alcohol, followed by

the deoxygenation reaction.

Step 1: Xanthate Formation

To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an

inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).[4]

Stir the mixture at 0 °C for 30 minutes.[4]

Add carbon disulfide (5.0 equiv) at 0 °C and stir the reaction mixture for an additional hour at

room temperature.[4]

Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.[4]

Quench the reaction with saturated aqueous ammonium chloride and extract the product

with an organic solvent.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography to obtain

the desired xanthate.[4]

Step 2: Deoxygenation

In a round-bottom flask, dissolve the xanthate (1.0 equiv) in dry toluene.[4]

Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.

[4]

Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is

consumed (monitored by TLC).[4]

Cool the reaction mixture and quench with saturated aqueous ammonium chloride.[4]

Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry

over anhydrous sodium sulfate, and filter.[4]
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Concentrate the filtrate under reduced pressure and purify the crude product by flash column

chromatography.[4]

Protocol 2: Tin-Free Deoxygenation using Phenylsilane
This method replaces the toxic tributyltin hydride with a less hazardous silane.

Prepare the thiocarbonyl derivative (e.g., xanthate) of the alcohol as described in Protocol 1,

Step 1.

Dissolve the thiocarbonyl derivative (1.0 equiv) in a suitable aprotic solvent such as dioxane.

[1]

Add phenylsilane (PhSiH₃) as the hydrogen donor.

Add a radical initiator, such as AIBN.

Heat the reaction mixture at 80 °C. The reaction progress can be enhanced by the addition

of a thiol, such as tert-dodecanethiol, which facilitates chain transfer.[1]

Upon completion, the reaction mixture is worked up and the product is purified by standard

chromatographic techniques.

Protocol 3: Tin-Free Deoxygenation using
Triethylborane-Air Initiation
This modification allows for the reaction to be conducted at room temperature.

Synthesize the xanthate derivative of the alcohol following the procedure in Protocol 1, Step

1.

Dissolve the xanthate (1.0 equiv) and diphenylsilane (Ph₂SiH₂) in toluene or

dichloromethane.[1]

Introduce a solution of triethylborane (Et₃B) in hexane to the reaction mixture.

Introduce air into the reaction vessel (e.g., via a syringe) to initiate the radical chain reaction.

The reaction is typically carried out at room temperature.[1]
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After the reaction is complete, the solvent is removed, and the product is purified using

column chromatography.

Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

classical Barton-McCombie reaction and a representative tin-free modification.

Step 1: Thiocarbonyl Derivative Formation

Step 2: Deoxygenation

Alcohol (R-OH)
1. Base (e.g., NaH)

2. CS₂

3. MeI

Activation
Xanthate (R-O-C(=S)SMe)

Xanthate

Radical Chain Reaction

Bu₃SnH
AIBN (Initiator) Radical InitiationHeat H abstraction

Deoxygenated Product (R-H)

Click to download full resolution via product page

Caption: Workflow for the Classical Barton-McCombie Deoxygenation.
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Step 1: Thiocarbonyl Derivative Formation

Step 2: Tin-Free Deoxygenation

Alcohol (R-OH) Activation (e.g., NaH, CS₂, MeI) Thiocarbonyl Derivative

Thiocarbonyl Derivative

Radical Reaction

Tin-Free H-Donor
(e.g., Silane, Borane, Hypophosphite)

Initiator
(e.g., AIBN, Et₃B/air) Radical Generation H abstraction

Deoxygenated Product (R-H)

Click to download full resolution via product page

Caption: Generalized Workflow for Tin-Free Barton-McCombie Modifications.

In conclusion, while the classical Barton-McCombie reaction remains a highly effective method

for the deoxygenation of alcohols, concerns over the toxicity of tin reagents have led to the

development of a range of successful tin-free alternatives. The choice of a particular method

will depend on the specific substrate, functional group tolerance, and the desired reaction

conditions. The availability of these modified protocols has significantly broadened the

applicability and appeal of this important transformation in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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